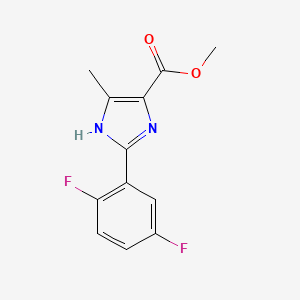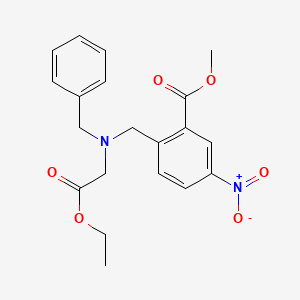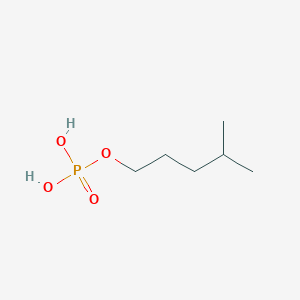
4-Methylpentyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentyl dihydrogen phosphate is an organic phosphate compound It consists of a 4-methylpentyl group attached to a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentyl dihydrogen phosphate typically involves the reaction of 4-methylpentanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Methylpentanol+Phosphoric Acid→4-Methylpentyl Dihydrogen Phosphate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methylpentyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form different phosphoric derivatives.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphate compounds.
Scientific Research Applications
4-Methylpentyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylpentyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with cellular membranes and influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Sodium dihydrogen phosphate
Comparison
4-Methylpentyl dihydrogen phosphate is unique due to the presence of the 4-methylpentyl group, which imparts specific chemical and physical properties. Compared to other dihydrogen phosphate compounds, it may exhibit different solubility, reactivity, and biological activity profiles.
Properties
Molecular Formula |
C6H15O4P |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
4-methylpentyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
MILSXGPCQQLZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
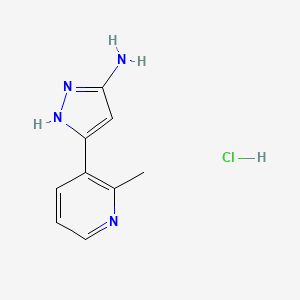
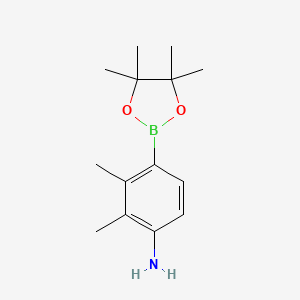
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)

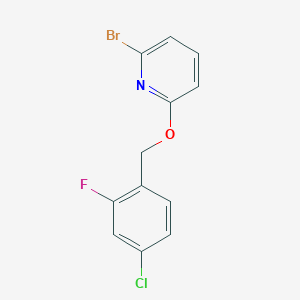
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
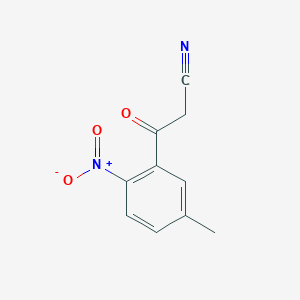
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)

